molecular formula C32H42O4Si B15075270 (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione CAS No. 173864-65-8

(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione

Katalognummer: B15075270
CAS-Nummer: 173864-65-8
Molekulargewicht: 518.8 g/mol
InChI-Schlüssel: GXNDGUMRRXZKFM-WPTCTQSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrocycloocta[C]furan ring system, which is functionalized with a tert-butyl(diphenyl)silyl ether group and a methylbutyl side chain. The stereochemistry of the molecule is defined by multiple chiral centers, making it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocycloocta[C]furan ring, introduction of the tert-butyl(diphenyl)silyl ether group, and the stereoselective addition of the methylbutyl side chain. Reaction conditions often involve the use of strong bases, protecting groups, and chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different stereoisomers.

    Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

(3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione: has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model system for studying stereoselective reactions.

    Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with biological targets.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Wirkmechanismus

The mechanism of action of (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use, such as in a biological assay or therapeutic application.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (3AR,4S,7S)-4-((1R)-4-{[Tert-butyl(diphenyl)silyl]oxy}-1-methylbutyl)-7-methyl-3A,6,7,8-tetrahydrocycloocta[C]furan-1,5(3H,4H)-dione include other tetrahydrocycloocta[C]furan derivatives and molecules with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. The unique combination of the tert-butyl(diphenyl)silyl ether group and the specific stereochemistry of the molecule sets it apart from other similar compounds, potentially offering distinct advantages in certain applications.

Eigenschaften

CAS-Nummer

173864-65-8

Molekularformel

C32H42O4Si

Molekulargewicht

518.8 g/mol

IUPAC-Name

(3aE,6S,9S,9aR)-9-[(2R)-5-[tert-butyl(diphenyl)silyl]oxypentan-2-yl]-6-methyl-1,5,6,7,9,9a-hexahydrocycloocta[c]furan-3,8-dione

InChI

InChI=1S/C32H42O4Si/c1-23-18-19-27-28(22-35-31(27)34)30(29(33)21-23)24(2)13-12-20-36-37(32(3,4)5,25-14-8-6-9-15-25)26-16-10-7-11-17-26/h6-11,14-17,19,23-24,28,30H,12-13,18,20-22H2,1-5H3/b27-19+/t23-,24+,28-,30-/m0/s1

InChI-Schlüssel

GXNDGUMRRXZKFM-WPTCTQSXSA-N

Isomerische SMILES

C[C@H]1C/C=C/2\[C@H](COC2=O)[C@@H](C(=O)C1)[C@H](C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Kanonische SMILES

CC1CC=C2C(COC2=O)C(C(=O)C1)C(C)CCCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.